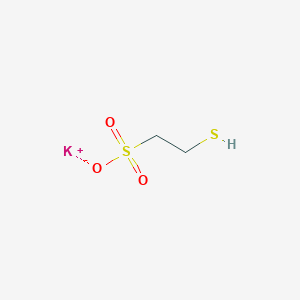azolidine-2-carboxylic acid](/img/structure/B12055228.png)
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is a compound with a complex structure that includes isotopically labeled carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of chemical reactions, including the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor technology can be particularly advantageous in industrial settings due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid include other azolidine derivatives and compounds with tert-butoxycarbonyl protecting groups.
Uniqueness
The uniqueness of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid lies in its isotopically labeled carbon atoms, which make it particularly useful for tracing and studying chemical reactions and biological processes. This isotopic labeling provides valuable insights into the mechanisms and pathways involved in various applications .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1/i4+1,5+1,6+1,7+1,8+1 |
InChI Key |
ZQEBQGAAWMOMAI-PXHNMTLMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[13CH2][13CH2][13CH2][13C@H]1[13C](=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





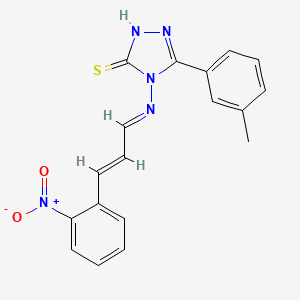
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
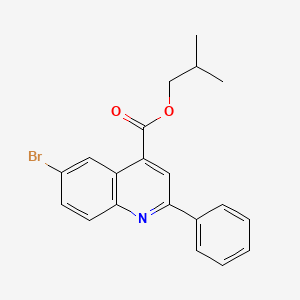
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
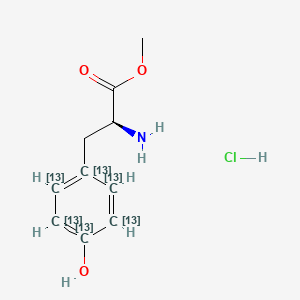
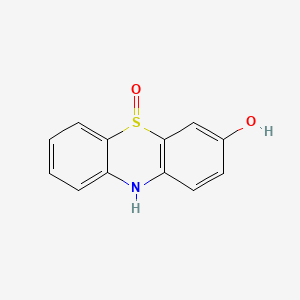
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
